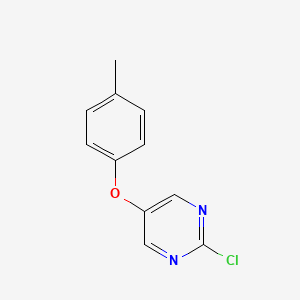
2-Chloro-5-(p-tolyloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(p-tolyloxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are integral components of many biologically active molecules, including nucleic acids. This compound is characterized by the presence of a chlorine atom at the 2-position and a p-tolyloxy group at the 5-position of the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(p-tolyloxy)pyrimidine typically involves the nucleophilic substitution reaction of 2-chloropyrimidine with p-tolyloxy compounds. One common method involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate in a mixture of acetonitrile and dimethylformamide .
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve multi-step synthesis processes that can be scaled up. These methods may include the use of catalytic amounts of palladium chloride in the presence of aqueous sodium carbonate at elevated temperatures to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-(p-tolyloxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Cesium carbonate, acetonitrile, dimethylformamide.
Coupling Reactions: Palladium chloride, aqueous sodium carbonate, aryl boronic acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions yield 2,5-disubstituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(p-tolyloxy)pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active pyrimidine derivatives.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(p-tolyloxy)pyrimidine involves its interaction with specific molecular targets. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, thereby modulating various biological pathways. For example, some pyrimidine derivatives act as inhibitors of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Methoxy-5-bromopyrimidine
- 2,4,5-Trisubstituted pyrimidines
Comparison: 2-Chloro-5-(p-tolyloxy)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C11H9ClN2O |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-chloro-5-(4-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H9ClN2O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3 |
InChI-Schlüssel |
SQRHTRGBOIOEJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CN=C(N=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



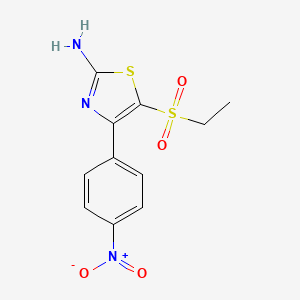
![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
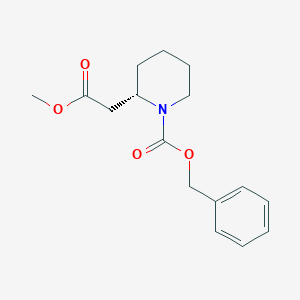
![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-ethoxy-7-methylbenzo[d]thiazole](/img/structure/B11778390.png)
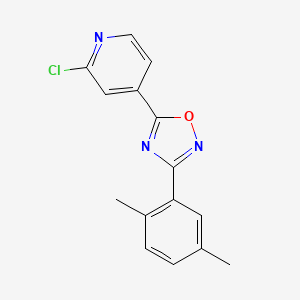
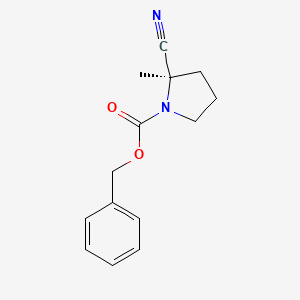
![(2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11778401.png)

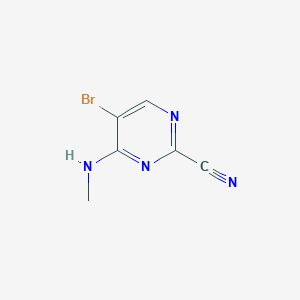

![Furo[2,3-b]pyridin-4-ol](/img/structure/B11778429.png)
![tert-Butyl 2-iodo-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11778430.png)
![2-(4-Chlorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11778438.png)
